A Comprehensive Technical Guide to the Physicochemical Properties of 2-azido-N-(4-methoxyphenyl)acetamide
A Comprehensive Technical Guide to the Physicochemical Properties of 2-azido-N-(4-methoxyphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the physicochemical properties of 2-azido-N-(4-methoxyphenyl)acetamide, a key intermediate in synthetic and medicinal chemistry. N-arylacetamides are crucial scaffolds in the development of pharmaceutical and agrochemical compounds, and the incorporation of an azide moiety offers a versatile functional group for further molecular elaboration via reactions such as "click chemistry".[1][2] This document outlines a robust synthetic protocol, provides an in-depth analysis of its spectral characteristics, and discusses critical safety and handling considerations. The information presented herein is intended to equip researchers with the necessary knowledge for the confident and safe utilization of this compound in a laboratory setting.
Introduction and Molecular Overview
2-azido-N-(4-methoxyphenyl)acetamide belongs to the class of N-arylacetamides, which are recognized as significant intermediates for synthesizing a wide range of medicinal and pharmaceutical compounds.[1][2] The molecule incorporates three key functional groups that define its chemical behavior: a para-substituted aromatic ring, an amide linkage, and an α-azido group. The azide functional group is particularly noteworthy as it serves as a high-energy, versatile precursor for creating nitrogen-containing heterocycles like triazoles and tetrazoles, which are prevalent in many biologically active molecules.[1]
The structural features of 2-azido-N-(4-methoxyphenyl)acetamide are summarized in Table 1. Understanding these fundamental properties is the first step in its successful application in a research context.
Table 1: Molecular Identifiers and Properties
| Property | Value |
| Molecular Formula | C₉H₁₀N₄O₂ |
| Molecular Weight | 206.21 g/mol |
| IUPAC Name | 2-azido-N-(4-methoxyphenyl)acetamide |
| Appearance | Colorless plate-like crystals[1] |
| Melting Point | 87-89 °C (Reported for the closely related p-tolyl analog)[1] |
Synthesis Protocol and Mechanistic Rationale
The synthesis of 2-azido-N-(4-methoxyphenyl)acetamide is efficiently achieved through a nucleophilic substitution reaction. This standard, yet effective, methodology is widely adopted for the preparation of α-azido amides from their corresponding α-chloro precursors.
Synthetic Scheme
The reaction proceeds by treating 2-chloro-N-(4-methoxyphenyl)acetamide with sodium azide (NaN₃). The azide anion (N₃⁻) acts as the nucleophile, displacing the chloride ion in what is likely an Sₙ2 mechanism.[3] The precursor, 2-chloro-N-(4-methoxyphenyl)acetamide, is itself readily synthesized by acylating p-anisidine (4-methoxyaniline) with chloroacetyl chloride.[4][5]
Detailed Experimental Protocol
This protocol is adapted from the successful synthesis of the analogous compound, 2-azido-N-(4-methylphenyl)acetamide.[1]
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Materials:
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2-chloro-N-(4-methoxyphenyl)acetamide (1.0 eq)
-
Sodium azide (NaN₃) (1.4 eq)
-
Ethanol/Water (70:30 v/v mixture)
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Standard reflux and filtration apparatus
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Thin-Layer Chromatography (TLC) plates (silica gel)
-
-
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-chloro-N-(4-methoxyphenyl)acetamide (0.011 mol) in a 70:30 mixture of ethanol and water.[1][3]
-
Reagent Addition: To the stirring solution, add sodium azide (0.015 mol).[1][3]
-
Reaction Conditions: Heat the mixture to reflux at approximately 80°C.[1][3]
-
Monitoring: Monitor the reaction's progress periodically using TLC until the starting material is consumed (typically 24 hours).[1][3]
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product, 2-azido-N-(4-methoxyphenyl)acetamide, will precipitate from the solution.[1][3]
-
Purification: Filter the solid precipitate and wash thoroughly with cold water to remove residual sodium azide and other inorganic salts.[1][3] For obtaining high-purity material suitable for characterization or further reactions, recrystallization from hot ethanol is recommended. This involves dissolving the crude product in a minimal amount of hot ethanol, filtering the hot solution to remove any insoluble impurities, and allowing the filtrate to cool slowly, which yields colorless, plate-like crystals.[1][6]
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Experimental Workflow Diagram
Caption: Critical safety workflow for handling organic azides.
Conclusion
2-azido-N-(4-methoxyphenyl)acetamide is a valuable synthetic intermediate with well-defined physicochemical properties. Its synthesis is straightforward, and its structure can be unambiguously confirmed through standard spectroscopic techniques. The presence of the azide functional group, while offering great synthetic utility, necessitates strict adherence to safety protocols. By understanding its synthesis, characterization, and the critical handling precautions detailed in this guide, researchers can safely and effectively leverage this compound for the development of novel molecules in the fields of medicine, materials science, and beyond.
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